4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide
CAS No.: 1204572-81-5
Cat. No.: VC11538673
Molecular Formula: C6H4BrClFNO2S
Molecular Weight: 288.5
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204572-81-5 |
|---|---|
| Molecular Formula | C6H4BrClFNO2S |
| Molecular Weight | 288.5 |
Introduction
Structural and Molecular Characteristics
The compound features a benzene ring with substituents at the 1-, 2-, 3-, and 4-positions: a sulfonamide group (-SONH) at position 1, fluorine at position 2, chlorine at position 3, and bromine at position 4. This arrangement creates significant steric and electronic effects, influencing its reactivity. The sulfonamide group contributes to hydrogen bonding and solubility in polar solvents, while the halogens enhance electrophilicity, enabling participation in cross-coupling reactions .
Table 1: Molecular Properties of 4-Bromo-3-Chloro-2-Fluorobenzene-1-Sulfonamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.53 g/mol |
| Substituents | -SONH, -F, -Cl, -Br |
| CAS Number | Not publicly available |
Synthesis and Manufacturing
The synthesis of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide involves multi-step halogenation and sulfonation processes. A representative pathway, adapted from methods for analogous compounds , includes:
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Halogenation of Aniline Derivatives: Starting with 4-bromo-2-fluoroaniline, chlorination at position 3 is achieved using chlorinating agents like sulfuryl chloride (SOCl) in the presence of a Lewis acid catalyst .
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Sulfonation: The chlorinated intermediate undergoes sulfonation with concentrated sulfuric acid, introducing a sulfonic acid group at position 1.
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Conversion to Sulfonamide: Treatment with ammonia or ammonium hydroxide converts the sulfonic acid group to a sulfonamide .
Critical parameters include reaction temperature (50–60°C for optimal halogenation ) and reagent stoichiometry. For example, a molar ratio of 1:2.5–1:5 for the aniline derivative to sulfuric acid ensures complete sulfonation .
Physicochemical Properties
The compound’s properties are influenced by its halogen and sulfonamide groups:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) but poorly soluble in water due to hydrophobic halogens.
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Stability: Stable under ambient conditions but may decompose at elevated temperatures (>200°C) or under strong acidic/basic conditions.
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Spectroscopic Data:
Reactivity and Chemical Behavior
The compound participates in diverse reactions:
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Nucleophilic Aromatic Substitution: The electron-withdrawing sulfonamide group activates the ring for substitution at positions para and ortho to the sulfonamide.
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Cross-Coupling Reactions: Bromine at position 4 serves as a site for Suzuki-Miyaura couplings, enabling carbon-carbon bond formation .
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Hydrogen Bonding: The sulfonamide group interacts with biological targets, such as enzymes, via hydrogen bonding .
Table 2: Comparative Reactivity of Halogenated Sulfonamides
| Compound | Key Reactivity Differences |
|---|---|
| 4-Bromo-3-fluorobenzene-1-sulfinate | Sulfinate group acts as a leaving group in couplings |
| 1-Bromo-3-chloro-5-iodobenzene | Lacks sulfonamide; limited hydrogen bonding |
Applications in Pharmaceutical and Agrochemical Research
Antimicrobial Activity
Sulfonamide derivatives are known for antibacterial and antifungal properties. Studies on structurally similar compounds, such as 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, demonstrate inhibition of Candida species via disruption of cell membrane integrity . The target compound’s halogenation pattern may enhance its bioactivity by improving membrane permeability .
Enzyme Inhibition
The sulfonamide group can bind to enzyme active sites, as seen in carbonic anhydrase inhibitors. For example, sulfonamide-containing drugs like acetazolamide inhibit enzymatic activity through zinc ion coordination.
Comparison with Structural Analogs
The compound’s uniqueness lies in its combination of three halogens and a sulfonamide. For instance, sodium 4-bromo-3-fluorobenzene-1-sulfinate lacks the chlorine and sulfonamide group, reducing its potential for hydrogen bonding and enzymatic interactions.
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